Omadacycline hydrochloride

Description

Properties

IUPAC Name |

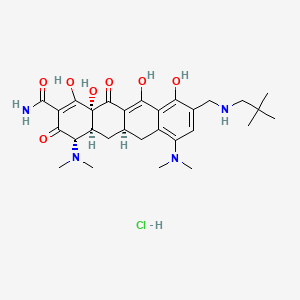

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N4O7.ClH/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34;/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39);1H/t13-,16-,21-,29-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFPTUHUKKFUSNF-XGLFQKEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)CNCC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41ClN4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Synthesis of Omadacycline Hydrochloride

Introduction

Omadacycline (marketed as Nuzyra®) is a first-in-class aminomethylcycline, a novel subclass of tetracycline antibiotics.[1][2] It was developed by Paratek Pharmaceuticals and approved by the U.S. Food and Drug Administration (FDA) in 2018 for the treatment of community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI).[1][3][4][5][6] Omadacycline represents a significant advancement in the tetracycline class, specifically designed to overcome the two primary mechanisms of tetracycline resistance: ribosomal protection and active efflux pumps.[1][7][8][9][10] This guide provides a detailed overview of the discovery, synthesis, mechanism of action, and key experimental data for this compound.

Discovery and Rationale

The development of Omadacycline was driven by the urgent need for new antibiotics effective against multi-drug resistant bacteria.[3] Older tetracyclines, despite their broad-spectrum activity, have seen their clinical utility diminish due to widespread resistance.[8][11] The research, led by a team at Tufts University School of Medicine and Paratek Pharmaceuticals, focused on creating new tetracycline derivatives that could evade these resistance mechanisms.[1]

The key innovation in Omadacycline's design is the modification of the minocycline scaffold at the C-9 position with an aminomethyl group.[7][10][12][13] This structural change, along with a modification at the C-7 position, allows Omadacycline to bind effectively to the bacterial ribosome even in the presence of ribosomal protection proteins and prevents its removal by tetracycline-specific efflux pumps.[7][9][11] This results in potent activity against a wide range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant Enterococcus (VRE).[1][3][13]

Below is a workflow illustrating the discovery and development pathway of Omadacycline.

Synthesis of Omadacycline

Omadacycline is a semisynthetic derivative of minocycline.[3][14] The synthesis involves the introduction of an aminomethyl group at the C-9 position of the tetracycline core. One published synthetic route begins with minocycline and involves a reaction with N-(hydroxymethyl)phthalimide in the presence of triflic acid. This is followed by deprotection with methylamine and subsequent reductive amination with pivaldehyde to yield Omadacycline.[15] The final drug product is often formulated as a tosylate or hydrochloride salt to improve stability and solubility.[15][]

A simplified representation of a key synthetic step is outlined below.

Experimental Protocols

Representative Synthesis of Omadacycline

A common laboratory-scale synthesis starts with minocycline.[15][17]

-

Amidomethylation: Minocycline is reacted with an amidomethylating agent, such as N-(hydroxymethyl)phthalimide, in a strong acid like triflic acid. This reaction introduces a phthalimidomethyl group at the C-9 position.[15]

-

Deprotection: The resulting mixture is treated with methylamine. This step removes the phthalimide protecting group to yield 9-aminomethylminocycline.[15][17]

-

Reductive Amination: The 9-aminomethylminocycline intermediate is then reacted with pivaldehyde under catalytic hydrogenation conditions. This step forms the final 9-neopentylaminomethyl side chain.[15]

-

Purification and Salt Formation: The crude Omadacycline freebase is purified, often using chromatographic techniques. The purified product is then converted to a salt, such as the tosylate or hydrochloride, by reacting it with the corresponding acid to improve its pharmaceutical properties.[15][18]

Mechanism of Action

Like other tetracyclines, Omadacycline's primary mechanism of action is the inhibition of bacterial protein synthesis.[1][3][8][19] It binds to the 30S ribosomal subunit, effectively blocking the binding of aminoacyl-tRNA to the A-site of the ribosome.[7][20] This prevents the addition of amino acids to the growing peptide chain, leading to a bacteriostatic or bactericidal effect, depending on the organism.[19]

Omadacycline's unique structure allows it to overcome common tetracycline resistance mechanisms:

-

Efflux Pumps: Modifications at the C-7 and C-9 positions of the D-ring prevent recognition and transport by tetracycline-specific efflux pumps (e.g., Tet(K), Tet(L)).[7][9][11]

-

Ribosomal Protection: The bulky C-9 aminomethyl substituent creates steric hindrance, allowing Omadacycline to remain bound to the ribosome even in the presence of ribosomal protection proteins (e.g., Tet(M), Tet(O)) that would typically dislodge older tetracyclines.[7][8][9][10]

Experimental Protocols

Macromolecular Synthesis Inhibition Assay

This whole-cell assay is used to confirm that the primary target of an antibiotic is protein synthesis.

-

Bacterial Culture: Grow a bacterial strain (e.g., S. aureus) to the mid-logarithmic phase.

-

Radiolabeling: Aliquot the culture into separate tubes and add radiolabeled precursors for DNA ([³H]thymidine), RNA ([³H]uridine), protein ([³H]leucine), and cell wall ([¹⁴C]N-acetylglucosamine) synthesis.

-

Antibiotic Exposure: Add varying concentrations of Omadacycline (and comparators like tetracycline) to the tubes.

-

Incubation: Incubate the samples for a short period.

-

Precipitation & Measurement: Stop the reactions by adding trichloroacetic acid to precipitate the macromolecules. Collect the precipitate on filters and measure the incorporated radioactivity using a scintillation counter.

-

Analysis: Calculate the concentration of the antibiotic required to inhibit 50% of the incorporation of each precursor (IC₅₀). A significantly lower IC₅₀ for protein synthesis confirms it as the primary target.[2][8]

Cell-Free Protein Synthesis Assay

This assay assesses the antibiotic's activity directly on the ribosome, with and without resistance elements.

-

System Preparation: Use a commercial E. coli S30 extract system for in vitro transcription/translation.

-

Components: Combine the S30 extract, a DNA template (e.g., encoding luciferase), amino acids, and an energy source.

-

Inhibition: Add serial dilutions of Omadacycline or tetracycline to the reaction mixtures. For resistance testing, add purified ribosomal protection protein (e.g., Tet(O)).[2]

-

Incubation & Measurement: Incubate the reactions to allow for protein synthesis. Measure the activity of the synthesized reporter protein (e.g., luminescence for luciferase).

-

Analysis: Determine the concentration of the antibiotic that inhibits protein synthesis. This method directly demonstrates Omadacycline's ability to function in the presence of Tet(O), unlike tetracycline.[2]

Data Presentation

In Vitro Antibacterial Activity

Omadacycline demonstrates potent in vitro activity against a broad spectrum of clinically relevant pathogens, including those with established resistance to other antibiotics.[1][10][21]

Table 1: Comparative In Vitro Activity (MIC₉₀ in μg/mL) of Omadacycline Against Key Pathogens

| Organism | Omadacycline MIC₉₀ (μg/mL) | Comparator MIC₉₀ (μg/mL) | Reference(s) |

| Staphylococcus aureus (MRSA) | 1.0 | Linezolid: 2.0, Vancomycin: 1.0 | [22] |

| Streptococcus pneumoniae (Penicillin-Resistant) | 0.25 | Levofloxacin: 2.0 | [22] |

| Enterococcus faecalis (Vancomycin-Resistant) | 0.25 | Linezolid: 2.0 | [22] |

| Haemophilus influenzae | 2.0 | Amoxicillin-clavulanate: 2.0 | [22] |

| Escherichia coli | 4.0 | Ciprofloxacin: >32.0 | [21] |

| Clostridioides difficile | 0.031 | Vancomycin: 1.0, Metronidazole: 1.0 | [23] |

| Anaerobes (Bacteroides spp.) | 1.0 - 8.0 | Tigecycline: 1.0 - 8.0 | [24] |

Note: MIC₉₀ is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Pharmacokinetic Properties

Omadacycline is available in both intravenous (IV) and oral formulations, allowing for flexible dosing and potential for earlier hospital discharge.[4][7][11]

Table 2: Key Pharmacokinetic Parameters of Omadacycline in Adults

| Parameter | Value | Description | Reference(s) |

| Oral Bioavailability | 34.5% | The fraction of the oral dose that reaches systemic circulation. | [7][19] |

| Tₘₐₓ (Oral) | ~2.5 hours | Time to reach maximum plasma concentration after an oral dose. | [19] |

| Elimination Half-life (t₁/₂) | ~16.2 hours | Time for the plasma concentration to decrease by half, supporting once-daily dosing. | [19] |

| Volume of Distribution (Vd) | High | Indicates extensive penetration into tissues, including lung epithelial lining fluid. | [7] |

| Metabolism | Minimal | Omadacycline is not significantly metabolized in humans. | [19] |

| Primary Elimination Route | Feces (81.1%) | The majority of the drug is eliminated unchanged in the feces. | [7][19] |

| Renal Elimination | 14.4% (Oral) | A smaller fraction is excreted via the kidneys. | [7][19] |

| Dosage Adjustment | Not required | No dose adjustments are needed for renal or hepatic impairment. | [7][25] |

Clinical Efficacy

Phase III clinical trials have demonstrated the non-inferiority of Omadacycline compared to standard-of-care antibiotics for its approved indications.[26][27]

Table 3: Summary of Pivotal Phase III Clinical Trial Results

| Trial Name (Indication) | Comparator | Primary Endpoint | Omadacycline Success Rate | Comparator Success Rate | Outcome | Reference(s) |

| OPTIC (CABP) | Moxifloxacin | Early Clinical Response (ECR) at 72-120 hours | 81.1% | 82.7% | Non-inferior | [7][26][27] |

| OASIS-1 & 2 (ABSSSI) | Linezolid | ECR (≥20% reduction in lesion size) at 48-72 hours | 84.8% | 85.5% | Non-inferior | [1][26][27] |

Conclusion

Omadacycline is a significant addition to the antibacterial armamentarium, offering a modernized tetracycline with a broad spectrum of activity and the ability to overcome key mechanisms of resistance. Its development from rational drug design, through chemical synthesis, to successful clinical validation provides a valuable case study for antibiotic research. The availability of both oral and IV formulations, combined with a favorable pharmacokinetic and safety profile, makes Omadacycline a versatile option for treating challenging community-acquired infections. Continued post-marketing surveillance will be crucial to monitor its long-term effectiveness and the potential emergence of resistance.[28]

References

- 1. Omadacycline - Wikipedia [en.wikipedia.org]

- 2. Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Omadacycline: A Newly Approved Antibacterial from the Class of Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jwatch.org [jwatch.org]

- 5. Nuzyra (Omadacycline) Approved for the Treatment of Community-Acquired Bacterial Pneumonia or Acute Bacterial Skin and Skin Structure Infections [ahdbonline.com]

- 6. FDA Approves NUZYRA™ (Omadacycline) for Community-Acquired Bacterial Pneumonia and Acute Skin and Skin Structure Infections - Conference Correspondent [conference-correspondent.com]

- 7. journals.asm.org [journals.asm.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Microbiology and Preclinical Review of Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery, pharmacology, and clinical profile of omadacycline, a novel aminomethylcycline antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Omadacycline: A Modernized Tetracycline - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

- 14. mdpi.com [mdpi.com]

- 15. Omadacycline: a protein synthesis inhibitor_Chemicalbook [chemicalbook.com]

- 17. Structure-Activity Relationship of the Aminomethylcyclines and the Discovery of Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CA3179596A1 - Crystalline forms of omadacycline, methods of synthesis thereof and methods of use thereof - Google Patents [patents.google.com]

- 19. go.drugbank.com [go.drugbank.com]

- 20. m.youtube.com [m.youtube.com]

- 21. journals.asm.org [journals.asm.org]

- 22. In vitro and in vivo antibacterial activities of omadacycline, a novel aminomethylcycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. In Vitro Activity of Omadacycline, a New Tetracycline Analog, and Comparators against Clostridioides difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. journals.asm.org [journals.asm.org]

- 25. Omadacycline Enters the Ring: A New Antimicrobial Contender - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Omadacycline trials show efficacy for pneumonia, skin infections | CIDRAP [cidrap.umn.edu]

- 27. jwatch.org [jwatch.org]

- 28. contagionlive.com [contagionlive.com]

In Vitro Spectrum of Activity for Omadacycline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro spectrum of activity of omadacycline hydrochloride, a novel aminomethylcycline antibiotic. The information is compiled from a comprehensive review of published research and is intended to serve as a core resource for professionals in the fields of microbiology, infectious diseases, and pharmaceutical development.

Mechanism of Action

Omadacycline exerts its antibacterial effect by inhibiting bacterial protein synthesis.[1][2] Like other tetracycline-class antibiotics, it binds to the 30S ribosomal subunit of bacteria. This binding physically obstructs the docking of aminoacyl-tRNA at the acceptor (A) site of the ribosome-mRNA complex. The prevention of aminoacyl-tRNA binding effectively halts the elongation of the polypeptide chain, leading to the cessation of protein synthesis and ultimately inhibiting bacterial growth. Due to modifications at the C7 and C9 positions of its tetracycline core, omadacycline is capable of overcoming common tetracycline resistance mechanisms, including ribosomal protection and efflux pumps.[1]

In Vitro Spectrum of Activity

The following tables summarize the in vitro activity of omadacycline against a wide range of clinically relevant bacterial pathogens, as determined by minimum inhibitory concentration (MIC) testing. The MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, are presented in μg/mL.

Gram-Positive Bacteria

Omadacycline demonstrates potent activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (all) | 0.12 | 0.25[3] |

| Staphylococcus aureus (MRSA) | 0.12 | 0.25[1][4] |

| Staphylococcus aureus (MSSA) | 0.12 | 0.12[4] |

| Coagulase-negative staphylococci | 0.12 | 0.5[3] |

| Enterococcus faecalis | 0.12 | 0.25[5] |

| Enterococcus faecium | 0.06 | 0.12[5] |

| Streptococcus pneumoniae | 0.06 | 0.12[1] |

| Streptococcus pyogenes (Group A) | 0.06 | 0.12[4] |

| Streptococcus agalactiae (Group B) | 0.06 | 0.12 |

| Viridans group streptococci | <0.03 | 0.06[4] |

| Listeria monocytogenes |

Gram-Negative Bacteria

Omadacycline exhibits activity against a range of Gram-negative bacteria, although MIC values are generally higher than those for Gram-positive organisms. It is notably active against respiratory pathogens.

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | 1 | 2[5] |

| Klebsiella pneumoniae | 2 | 8[4] |

| Enterobacter cloacae | 4[1] | |

| Citrobacter spp. | 4[1] | |

| Haemophilus influenzae | 1[1] | |

| Moraxella catarrhalis | 0.12 | 0.25[4] |

| Acinetobacter baumannii | 2 | 4[5] |

Anaerobic Bacteria

Omadacycline demonstrates in vitro activity against a variety of anaerobic bacteria.

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Bacteroides fragilis | 0.5 | 4[6] |

| Bacteroides thetaiotaomicron | 1 | 4[6] |

| Bacteroides vulgatus | 0.12 | 1[6] |

| Bacteroides ovatus | 0.5 | 8[6] |

| Clostridioides difficile | 0.25 | 0.5[6] |

| Clostridium perfringens | 4 | 16[6] |

| Prevotella spp. | 0.5 | 2[6] |

| Porphyromonas asaccharolytica | 0.25 | 0.5[6] |

| Peptostreptococcus spp. | 0.12 | 1[6] |

Atypical Bacteria

Omadacycline shows potent activity against atypical bacteria, which are common causes of respiratory infections.

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Legionella pneumophila | 0.25 | 0.25[1] |

| Mycoplasma pneumoniae | 0.25[7] | |

| Chlamydia pneumoniae | 0.25[7] | |

| Mycoplasma hominis | 0.06[7] | |

| Mycobacterium abscessus | 2[7] | |

| Mycobacterium fortuitum | 0.5[7] |

Experimental Protocols

The in vitro activity data presented in this guide were primarily generated using standardized broth microdilution methods as described by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution for Aerobic Bacteria (Based on CLSI M07)

This protocol outlines the general steps for determining the Minimum Inhibitory Concentration (MIC) of omadacycline against aerobic bacteria.

Detailed Method:

-

Preparation of Antimicrobial Agent: this compound is dissolved in a suitable solvent to create a stock solution. A series of twofold dilutions are then prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.[8]

-

Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates to obtain fresh colonies. Several colonies are then suspended in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]

-

Inoculation and Incubation: The microtiter plates containing the serial dilutions of omadacycline are inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.[8]

-

MIC Determination: Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of omadacycline that completely inhibits visible growth of the organism.

-

Quality Control: Concurrent testing of quality control strains, such as Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922, is performed to ensure the accuracy and reproducibility of the results.

Broth Microdilution for Anaerobic Bacteria (General Principles)

The methodology for anaerobic bacteria is similar to that for aerobes but requires specialized media and incubation conditions.

-

Media: The broth medium is supplemented to support the growth of anaerobes, such as Brucella broth with hemin, vitamin K1, and laked sheep blood.

-

Inoculation and Incubation: All procedures are performed in an anaerobic environment (e.g., an anaerobic chamber) to prevent exposure to oxygen. The inoculated microtiter plates are incubated in an anaerobic atmosphere at 35-37°C for 42-48 hours.

-

MIC Determination: The MIC is determined as described for aerobic bacteria.

Conclusion

This compound demonstrates a broad in vitro spectrum of activity against a wide array of clinically significant pathogens. Its potent activity against Gram-positive bacteria, including resistant phenotypes, as well as its coverage of key Gram-negative, anaerobic, and atypical pathogens, underscores its potential as a valuable therapeutic agent in the management of various infectious diseases. The data presented in this guide, obtained through standardized methodologies, provide a robust foundation for further research and clinical evaluation of this novel antibiotic.

References

- 1. Microbiology and Preclinical Review of Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jmilabs.com [jmilabs.com]

- 4. Antimicrobial activity of omadacycline in vitro against bacteria isolated from 2014 to 2017 in China, a multi-center study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jmilabs.com [jmilabs.com]

- 6. In Vitro Activities of Omadacycline and Comparators against Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. standards.globalspec.com [standards.globalspec.com]

Omadacycline Hydrochloride's High-Affinity Binding to Bacterial Ribosomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of omadacycline hydrochloride to bacterial ribosomes, providing a comprehensive resource for researchers, scientists, and professionals involved in drug development. Omadacycline, a novel aminomethylcycline antibiotic, effectively inhibits bacterial protein synthesis by targeting the 30S ribosomal subunit. This document outlines the quantitative binding data, detailed experimental methodologies, and the underlying molecular interactions that characterize this potent antibiotic.

Core Mechanism of Action: Targeting the Bacterial Ribosome

Omadacycline exerts its antibacterial effect by binding to the 30S subunit of the bacterial ribosome, the cellular machinery responsible for protein synthesis. This binding event physically obstructs the accommodation of aminoacyl-tRNA (aa-tRNA) into the A-site of the ribosome. By preventing the binding of aa-tRNA, omadacycline effectively halts the elongation of the polypeptide chain, leading to the cessation of protein production and ultimately inhibiting bacterial growth.

Caption: Omadacycline's mechanism of action on the bacterial ribosome.

Quantitative Binding Affinity Data

The binding affinity of omadacycline to bacterial ribosomes has been quantified using various experimental techniques. The following table summarizes the available data, providing insights into the potency of this antibiotic against different bacterial species.

| Bacterial Species | Ribosomal Target | Method | Binding Affinity Metric | Value (µM) | Reference |

| Escherichia coli | 70S Ribosome | Competitive Radiolabeled Ligand Binding Assay | IC50 | 1.96 ± 0.01 | [Source discussing IC50 values] |

| Escherichia coli | 70S Ribosome | In vitro Transcription/Translation Assay | IC50 | Not explicitly stated, but potent inhibition observed | [Source discussing in vitro translation inhibition] |

| Staphylococcus aureus | 30S Subunit | (Inferred from MIC data) | - | - | [Source with MIC data for S. aureus] |

Note: IC50 (half-maximal inhibitory concentration) in this context represents the concentration of omadacycline required to displace 50% of a radiolabeled tetracycline probe from the ribosome.

Experimental Protocols

The determination of omadacycline's binding affinity to bacterial ribosomes involves a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

Competitive Radiolabeled Ligand Binding Assay

This assay quantifies the ability of a non-labeled compound (omadacycline) to compete with a radiolabeled ligand (e.g., [³H]-tetracycline) for binding to the ribosome.

Workflow:

Caption: Workflow for a competitive radiolabeled ligand binding assay.

Detailed Methodology:

-

Ribosome Isolation: Isolate and purify 70S ribosomes from the desired bacterial strain (e.g., E. coli) using established protocols involving differential centrifugation and sucrose gradient ultracentrifugation.

-

Reaction Mixture Preparation: In a series of microcentrifuge tubes, prepare reaction mixtures containing a fixed concentration of purified 70S ribosomes and a fixed concentration of [³H]-tetracycline in a suitable binding buffer (e.g., Tris-HCl buffer with MgCl₂, NH₄Cl, and β-mercaptoethanol).

-

Competitor Addition: Add increasing concentrations of unlabeled omadacycline to the reaction mixtures. Include a control with no omadacycline.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixtures through nitrocellulose membranes. The membranes will retain the ribosomes and any bound [³H]-tetracycline, while unbound radioligand will pass through.

-

Washing: Wash the filters with cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of bound [³H]-tetracycline against the logarithm of the omadacycline concentration. The IC50 value is determined by fitting the data to a one-site competitive binding model.

In Vitro Coupled Transcription-Translation (IVTT) Inhibition Assay

This assay measures the ability of an antibiotic to inhibit the synthesis of a reporter protein in a cell-free system.

Workflow:

Caption: Workflow for an in vitro transcription-translation inhibition assay.

Detailed Methodology:

-

Assay Preparation: Utilize a commercially available or laboratory-prepared E. coli S30 extract system for coupled in vitro transcription-translation.

-

Reaction Setup: In a microplate format, set up reactions containing the S30 extract, a DNA template encoding a reporter protein (e.g., firefly luciferase), amino acids, and an energy source.

-

Inhibitor Addition: Add serial dilutions of omadacycline to the reaction wells. Include a positive control (no antibiotic) and a negative control (no DNA template).

-

Incubation: Incubate the microplate at 37°C for a specified time (e.g., 1-2 hours) to allow for transcription and translation of the reporter protein.

-

Signal Detection: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the resulting signal (e.g., luminescence) using a plate reader.

-

Data Analysis: Calculate the percent inhibition of protein synthesis for each omadacycline concentration relative to the positive control. The IC50 value is determined by plotting the percent inhibition against the omadacycline concentration and fitting the data to a dose-response curve.

Dimethyl Sulfate (DMS) Footprinting

DMS footprinting is a chemical probing technique used to identify the binding site of a ligand on an RNA molecule. DMS methylates adenine and cytosine bases that are not protected by ligand binding or involved in secondary structures.

Workflow:

Caption: Workflow for DMS footprinting of the omadacycline-ribosome complex.

Detailed Methodology:

-

Complex Formation: Incubate purified 70S ribosomes with or without omadacycline in a suitable buffer.

-

DMS Modification: Treat the ribosome-ligand complexes with a low concentration of DMS for a short period to ensure limited methylation.

-

Reaction Quenching: Stop the methylation reaction by adding a quenching agent like β-mercaptoethanol.

-

RNA Extraction: Isolate the 16S rRNA from the treated ribosomes.

-

Primer Extension: Use a radiolabeled primer that anneals to a specific site on the 16S rRNA and perform reverse transcription. The reverse transcriptase will stop at the methylated bases.

-

Gel Electrophoresis: Separate the resulting cDNA fragments on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated from untreated 16S rRNA.

-

Analysis: The absence of bands in the omadacycline-treated lane compared to the control lane indicates protection of those bases by omadacycline binding, revealing its footprint on the 16S rRNA.

Conclusion

This compound demonstrates a high binding affinity for the bacterial 30S ribosomal subunit, effectively inhibiting protein synthesis. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for the scientific community engaged in the research and development of novel antibacterial agents. The unique binding characteristics of omadacycline contribute to its potent activity against a broad spectrum of bacteria, including those resistant to older tetracyclines. Further elucidation of its interaction with the ribosome will continue to inform the design of next-generation antibiotics.

In Vivo Efficacy of Omadacycline in Murine Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vivo efficacy studies of omadacycline in various murine models of infection. Omadacycline is a novel aminomethylcycline antibiotic with a broad spectrum of activity against Gram-positive and select Gram-negative bacteria, including many resistant strains. This document summarizes key quantitative data, details experimental methodologies, and visualizes the antibiotic's mechanism of action to support further research and development.

Core Efficacy Data in Murine Models

Omadacycline has demonstrated potent efficacy in murine models of pneumonia, urinary tract infections (UTIs), and acute bacterial skin and skin structure infections (ABSSSIs). The following tables summarize the key quantitative outcomes from these preclinical studies.

Table 1: Efficacy of Omadacycline in Murine Pneumonia Models

| Pathogen | Mouse Model | Dosing Regimen | Key Efficacy Endpoint | Result | Comparator(s) |

| Streptococcus pneumoniae | Neutropenic lung infection | 0.1 to 25.6 mg/kg SC q12h | 24-h plasma AUC/MIC for 1-log₁₀ kill | 6.1 to 180 | - |

| Streptococcus pneumoniae | Neutropenic lung infection | 0.1 to 25.6 mg/kg SC q12h | 24-h ELF AUC/MIC for 1-log₁₀ kill | 6.0 to 200 | - |

| Staphylococcus aureus (MSSA/MRSA) | Neutropenic pneumonia | 0.25 to 64 mg/kg SC q12h | 24-h plasma fAUC/MIC for 1-log₁₀ kill | Median: 21.9 | - |

| Staphylococcus aureus (MSSA/MRSA) | Neutropenic pneumonia | 0.25 to 64 mg/kg SC q12h | 24-h ELF fAUC/MIC for 1-log₁₀ kill | Median: 57.7 | - |

AUC/MIC: Area under the concentration-time curve to minimum inhibitory concentration ratio. ELF: Epithelial lining fluid. fAUC: free AUC. SC: Subcutaneous. q12h: every 12 hours.

Table 2: Efficacy of Omadacycline in a Murine Urinary Tract Infection Model

| Pathogen | Mouse Model | Dosing Regimen | Key Efficacy Endpoint | Result | Comparator(s) |

| Escherichia coli (TET-S, CIP-R) | Ascending UTI | Single dose | PD₅₀ in kidneys | Comparable to gentamicin | Gentamicin, Ciprofloxacin |

| Escherichia coli (TET-R, CIP-R) | Ascending UTI | Single dose | PD₅₀ in kidneys | Less effective than gentamicin, more effective than ciprofloxacin | Gentamicin, Ciprofloxacin |

TET-S: Tetracycline-susceptible. TET-R: Tetracycline-resistant. CIP-R: Ciprofloxacin-resistant. PD₅₀: Protective dose 50%.

Table 3: Efficacy of Omadacycline in Murine Skin and Soft Tissue Infection Models

| Pathogen | Mouse Model | Dosing Regimen | Key Efficacy Endpoint | Result | Comparator(s) |

| Staphylococcus aureus (MSSA/MRSA) | Neutropenic thigh infection | 0.25 to 64 mg/kg SC q12h | 24-h fAUC/MIC for 1-log₁₀ kill | Median: 57.7 | - |

| Acinetobacter baumannii (MDR) | Dorsal wound infection | 10 mg/kg twice daily for 6 days | Survival and bacterial clearance | 100% survival, complete systemic clearance | Doxycycline, Tigecycline |

MDR: Multi-drug resistant.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key murine infection models used in the evaluation of omadacycline.

Murine Pneumonia Model (Streptococcus pneumoniae)

1. Animals:

-

Specific pathogen-free, female BALB/c or C57BL/6 mice, 6-8 weeks old.

-

For neutropenic models, mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide prior to infection.

2. Bacterial Inoculum Preparation:

-

S. pneumoniae strains are grown on blood agar plates.

-

Colonies are inoculated into a suitable broth (e.g., Todd-Hewitt broth with yeast extract) and incubated to mid-log phase.

-

The bacterial suspension is centrifuged, washed, and resuspended in sterile saline or phosphate-buffered saline (PBS) to the desired concentration (e.g., 10⁶-10⁷ CFU/mL).

3. Infection Procedure:

-

Mice are anesthetized using isoflurane.

-

A 50 µL aliquot of the bacterial suspension is administered intranasally.

4. Omadacycline Administration:

-

Omadacycline is dissolved in a sterile vehicle (e.g., 5% dextrose in water).

-

The solution is administered subcutaneously at specified doses and intervals (e.g., every 12 hours) starting 2 hours post-infection.

5. Efficacy Evaluation:

-

At 24 hours post-treatment initiation, mice are euthanized.

-

Lungs are aseptically harvested, homogenized in sterile PBS, and serially diluted.

-

Dilutions are plated on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

-

Pharmacokinetic analysis is performed on plasma and epithelial lining fluid samples to determine AUC.

Murine Ascending Urinary Tract Infection Model (Escherichia coli)

1. Animals:

-

Female C3H/HeN mice, 6-8 weeks old.

2. Bacterial Inoculum Preparation:

-

Uropathogenic E. coli strains are grown in Luria-Bertani (LB) broth overnight.

-

The culture is centrifuged, and the bacterial pellet is resuspended in PBS to a concentration of approximately 10⁸ CFU/mL.

3. Infection Procedure:

-

Mice are anesthetized.

-

The bladder is emptied by gentle abdominal pressure.

-

A catheter is inserted through the urethra into the bladder, and 50 µL of the bacterial suspension is instilled.

4. Omadacycline Administration:

-

Omadacycline is administered as a single subcutaneous or intravenous dose at various concentrations 4 days post-infection.

5. Efficacy Evaluation:

-

At a predetermined time after treatment, mice are euthanized.

-

The bladder and kidneys are aseptically removed, homogenized, and plated for CFU enumeration to determine bacterial load.

Murine Skin and Soft Tissue Infection Model (Staphylococcus aureus)

1. Animals:

-

Female Swiss Webster mice, 4-6 weeks old.

-

Neutropenia is induced with cyclophosphamide for neutropenic models.

2. Bacterial Inoculum Preparation:

-

MRSA or MSSA strains are grown in a suitable broth (e.g., tryptic soy broth) to mid-log phase.

-

Bacteria are washed and resuspended in saline to the desired concentration.

3. Infection Procedure:

-

For a thigh infection model, a 0.1 mL volume of the bacterial suspension is injected into the thigh muscle.

-

For a wound infection model, a full-thickness dermal wound is created on the dorsum, and the bacterial suspension is applied.

4. Omadacycline Administration:

-

Treatment with omadacycline, prepared as described above, is typically initiated 2 hours post-infection via subcutaneous injection.

5. Efficacy Evaluation:

-

For thigh infections, thighs are harvested 24 hours after treatment, homogenized, and plated for CFU counts.

-

For wound infections, wound size is measured, and tissue biopsies are taken for CFU enumeration and histological analysis. Survival is also monitored.

Mechanism of Action and Experimental Workflow

Omadacycline exerts its antibacterial effect by inhibiting protein synthesis.[1][2] This is achieved through binding to the 30S ribosomal subunit, which physically blocks the binding of aminoacyl-tRNA to the A-site of the ribosome.[3][4] A key feature of omadacycline is its ability to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins.[1][5]

Diagrams

References

- 1. academic.oup.com [academic.oup.com]

- 2. A Murine Skin Infection Model Capable of Differentiating the Dermatopathology of Community-Associated MRSA Strain USA300 from Other MRSA Strains [mdpi.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acute Streptococcus pneumoniae lung infection: Mouse model and characterisation of the immune response. [protocols.io]

Omadacycline Hydrochloride: A Technical Guide to its In Vitro Activity Against Atypical Pathogens Legionella and Chlamydia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro activity of omadacycline hydrochloride, a novel aminomethylcycline antibiotic, against the atypical pathogens Legionella and Chlamydia. Omadacycline represents a significant advancement in the tetracycline class, demonstrating potent activity against a broad spectrum of bacteria, including those with established resistance mechanisms to older tetracyclines.[1][2] This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological and experimental processes to support further research and drug development efforts.

Core Mechanism of Action

Omadacycline, like other tetracyclines, inhibits bacterial protein synthesis.[3][4] Its primary mechanism involves binding to the 30S ribosomal subunit, effectively blocking the binding of aminoacyl-tRNA to the A site of the ribosome. This action prevents the addition of amino acids to the growing peptide chain, leading to the cessation of protein synthesis.[1][5] Notably, modifications at the C-9 position of the tetracycline D-ring protect omadacycline from the two major tetracycline resistance mechanisms: ribosomal protection and drug efflux.[3] This allows omadacycline to maintain activity against strains that are resistant to other tetracyclines.[1]

Omadacycline's mechanism of action on the bacterial ribosome.

In Vitro Activity Against Legionella

Omadacycline has demonstrated potent in vitro activity against various Legionella pneumophila serogroups.[6] Studies have consistently shown low Minimum Inhibitory Concentration (MIC) values, indicating high potency.

Quantitative Data Summary: Legionella pneumophila

| Species/Serogroup | Isolate Count | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| L. pneumophila (all serogroups) | 100 | 0.06 - 1 | - | - | [6] |

| L. pneumophila serogroup 1 | 54 | 0.06 - 0.5 | - | 0.25 | [6][7] |

| L. pneumophila serogroups 2-6 | 10 | 0.12 - 1 | - | - | [7] |

| L. pneumophila (isolates from 1995) | - | - | 0.25 | 0.25 | [8] |

| L. pneumophila (isolates from 2014) | - | - | 0.25 | 0.25 | [8] |

Experimental Protocol: MIC Determination for Legionella pneumophila

The determination of omadacycline's MIC against L. pneumophila is typically performed using a broth microdilution method, with modifications from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6]

-

Inoculum Preparation : Legionella strains are grown on appropriate media, such as Buffered Charcoal Yeast Extract (BCYE) agar. Colonies are then suspended in sterile water to achieve a desired turbidity, which is then further diluted.

-

Broth Microdilution : The assay is conducted in 96-well microtiter plates. Each well contains a specific concentration of omadacycline in Buffered Yeast Extract (BYE) broth.

-

Inoculation : The prepared bacterial suspension is added to each well, resulting in a final concentration of approximately 10⁴ to 10⁵ Colony Forming Units (CFU)/mL.[6]

-

Incubation : The plates are incubated at a specified temperature and duration, typically 35-37°C for 48 hours.

-

MIC Determination : The MIC is defined as the lowest concentration of omadacycline that completely inhibits visible growth of the organism.

Workflow for determining the MIC of omadacycline against Legionella.

Intracellular Activity Against Legionella pneumophila

Legionella is an intracellular pathogen, making the assessment of an antibiotic's ability to penetrate and act within host cells crucial. Omadacycline has demonstrated intracellular activity against L. pneumophila.[6][9]

The intracellular activity is often evaluated using a mononuclear cell method with cell lines such as U-937.[6] The Minimum Inhibitory Extracellular Concentration (MIEC) is determined, which is the lowest concentration of the antibiotic that inhibits intracellular bacterial growth. For omadacycline, the MIEC/MIC ratio was 0.5 on day 3 and 0.24 on day 5 of exposure, indicating effective intracellular penetration and activity.[7]

In Vitro Activity Against Chlamydia

Omadacycline has also shown potent in vitro activity against various Chlamydia species, including C. pneumoniae and C. trachomatis.

Quantitative Data Summary: Chlamydia Species

| Species/Serovar | Isolate Count | MIC Range (µg/mL) | MIC₉₀ (µg/mL) | MCC/MBC Range (µg/mL) | MCC/MBC₉₀ (µg/mL) | Reference |

| C. pneumoniae | 15 | 0.03 - 0.5 | 0.25 | 0.06 - 0.5 | 0.5 | [10][11][12] |

| C. trachomatis (Serovars A-K, L1-L3) | 36 | - | 0.06 | 0.06 - 0.12 | - | [13] |

MIC: Minimum Inhibitory Concentration, MCC: Minimal Chlamydicidal Concentration, MBC: Minimum Bactericidal Concentration

Experimental Protocol: MIC and MCC/MBC Determination for Chlamydia

The susceptibility testing for Chlamydia is performed in cell culture due to its obligate intracellular nature.

-

Cell Culture : A suitable host cell line, such as HEp-2 cells, is grown to confluence in 96-well microtiter plates.[14]

-

Infection : The cell monolayers are infected with a standardized inoculum of Chlamydia elementary bodies (EBs), typically 10³ to 10⁴ inclusion-forming units (IFU)/mL.[14]

-

Antibiotic Addition : After an initial incubation period to allow for bacterial entry into the cells, the medium is replaced with fresh medium containing serial dilutions of omadacycline.

-

Incubation : The infected and treated cells are incubated for a period sufficient for the completion of the chlamydial developmental cycle (e.g., 72 hours).

-

MIC Determination : After incubation, the cells are fixed and stained (e.g., with a fluorescently labeled antibody against a chlamydial antigen) to visualize the inclusions. The MIC is the lowest antibiotic concentration that results in no visible inclusions or a significant reduction in their size and number.[13]

-

MCC/MBC Determination : To determine the minimal chlamydicidal/bactericidal concentration, the antibiotic-containing medium is removed, the cells are washed, and fresh antibiotic-free medium is added. The plates are then incubated for another cycle. The MCC/MBC is the lowest antibiotic concentration that prevents the formation of inclusions after this passage.[12]

Workflow for determining the MIC and MCC/MBC of omadacycline against Chlamydia.

Conclusion

This compound demonstrates potent in vitro activity against the atypical pathogens Legionella and Chlamydia. Its mechanism of action, which circumvents common tetracycline resistance mechanisms, makes it a promising candidate for the treatment of infections caused by these organisms. The low MIC values observed for both extracellular and intracellular forms of Legionella, as well as for Chlamydia species, underscore its potential clinical utility. The detailed experimental protocols provided herein offer a foundation for further research and comparative studies in the field of antimicrobial drug development.

References

- 1. Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Omadacycline: A Newly Approved Antibacterial from the Class of Tetracyclines | MDPI [mdpi.com]

- 3. journals.asm.org [journals.asm.org]

- 4. academic.oup.com [academic.oup.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. In Vitro and Intracellular Activities of Omadacycline against Legionella pneumophila - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Microbiology and Preclinical Review of Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. i-share-ims.primo.exlibrisgroup.com [i-share-ims.primo.exlibrisgroup.com]

- 10. DSpace [soar.suny.edu]

- 11. In Vitro Activity of Omadacycline against Chlamydia pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DSpace [soar.suny.edu]

- 13. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 14. assets.website-files.com [assets.website-files.com]

Understanding Omadacycline's ability to overcome tetracycline resistance mechanisms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanisms by which omadacycline, a novel aminomethylcycline antibiotic, effectively circumvents established tetracycline resistance mechanisms in bacteria. Through a detailed examination of its interaction with the bacterial ribosome and its resilience against common resistance strategies, this document provides a comprehensive overview for the scientific community.

Introduction: The Challenge of Tetracycline Resistance

Tetracyclines, a class of broad-spectrum antibiotics, have been a cornerstone of antibacterial therapy for decades. Their efficacy, however, has been significantly compromised by the emergence and spread of bacterial resistance. The two most prevalent mechanisms of tetracycline resistance are:

-

Ribosomal Protection: This mechanism involves the production of ribosomal protection proteins (RPPs), such as Tet(M) and Tet(O). These proteins bind to the bacterial ribosome and dislodge the tetracycline molecule from its binding site, thereby allowing protein synthesis to resume.[1][2]

-

Efflux Pumps: Bacteria can acquire genes that code for membrane-bound efflux pumps, such as Tet(K) and Tet(L). These pumps actively transport tetracycline molecules out of the bacterial cell, reducing the intracellular concentration of the antibiotic to sub-therapeutic levels.[3][4]

Omadacycline has been specifically designed to overcome these resistance mechanisms, offering a promising therapeutic option against multidrug-resistant pathogens.

Omadacycline's Mechanism of Action and Structural Advantages

Like other tetracyclines, omadacycline exerts its antibacterial effect by binding to the 30S ribosomal subunit and inhibiting protein synthesis.[5][6][7] However, key structural modifications to its D-ring at the C7 and C9 positions give it the ability to overcome resistance.[1][7][8]

-

The C9-aminomethyl Side Chain: This bulky substitution is crucial for overcoming ribosomal protection.[1][8] It is hypothesized that this side chain establishes additional interactions with the ribosome, creating a more stable binding that is not easily disrupted by the action of ribosomal protection proteins like Tet(M).[9] This enhanced binding affinity allows omadacycline to remain bound to the ribosome and continue to inhibit protein synthesis even in the presence of RPPs.

-

The C7-dimethylamino Group: This modification is thought to play a role in circumventing efflux pumps. While the precise mechanism is still under investigation, it is believed that this modification may reduce the recognition and/or transport of omadacycline by tetracycline-specific efflux pumps.

The following diagram illustrates the proposed mechanism by which omadacycline overcomes ribosomal protection.

Caption: Omadacycline's strong binding to the ribosome prevents its displacement by Tet(M).

The subsequent diagram illustrates how omadacycline is thought to evade efflux pump-mediated resistance.

Caption: Omadacycline's structure hinders its recognition and expulsion by efflux pumps.

Quantitative Efficacy Against Resistant Strains

The in vitro activity of omadacycline against a range of bacterial isolates, including those with defined tetracycline resistance mechanisms, has been extensively evaluated. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for omadacycline and comparator tetracyclines against various resistant strains.

Table 1: Omadacycline MICs against Gram-Positive Bacteria with Tetracycline Resistance Mechanisms

| Organism | Resistance Mechanism | Omadacycline MIC (µg/mL) | Tetracycline MIC (µg/mL) | Doxycycline MIC (µg/mL) | Minocycline MIC (µg/mL) |

| Staphylococcus aureus | tet(K) (efflux) | 0.25 - 0.5 | >128 | 4 | 1 |

| Staphylococcus aureus | tet(M) (ribosomal protection) | 0.25 - 0.5 | 128 | 64 | 64 |

| Enterococcus faecalis | tet(L) (efflux) | 0.12 - 0.25 | >64 | 16 | 16 |

| Enterococcus faecalis | tet(M) (ribosomal protection) | 0.12 - 0.25 | >64 | 16 | 16 |

| Streptococcus pneumoniae | tet(M) (ribosomal protection) | ≤0.06 - 0.12 | ≥64 | ≥16 | ≥16 |

Data compiled from multiple sources, including references[10][11][12][13]. MIC values can vary between studies.

Table 2: Omadacycline MICs against Gram-Negative Bacteria with Tetracycline Resistance Mechanisms

| Organism | Resistance Mechanism | Omadacycline MIC (µg/mL) | Tetracycline MIC (µg/mL) |

| Escherichia coli | tet(A) (efflux) | 0.5 - 2 | >128 |

| Escherichia coli | tet(B) (efflux) | 0.5 - 2 | >128 |

| Escherichia coli | tet(M) (ribosomal protection) | 1 - 4 | 64 |

Data compiled from multiple sources, including references[2][14]. MIC values can vary between studies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of omadacycline's efficacy.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9][15][16]

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Stock solutions of omadacycline and comparator antibiotics

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional)

Procedure:

-

Preparation of Antibiotic Dilutions: a. Prepare serial two-fold dilutions of the antibiotics in CAMHB in the microtiter plate wells. The final volume in each well should be 50 µL. The concentration range should be appropriate to determine the MIC of the test organisms.

-

Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from an 18- to 24-hour agar plate. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Inoculation: a. Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: a. Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.

-

Reading the MIC: a. The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure optical density.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Macromolecular Synthesis Assay

This assay determines the primary cellular pathway targeted by an antimicrobial agent.[5][17][18]

Objective: To measure the effect of a compound on the synthesis of DNA, RNA, protein, and cell wall.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Radiolabeled precursors: [³H]thymidine (for DNA), [³H]uridine (for RNA), [³H]leucine (for protein), and [¹⁴C]N-acetylglucosamine (for peptidoglycan)

-

Test compound (omadacycline) and control antibiotics with known mechanisms of action

-

Trichloroacetic acid (TCA)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Cell Culture and Treatment: a. Grow a bacterial culture to mid-logarithmic phase. b. Aliquot the culture into tubes and add the test compound (omadacycline) at a concentration that inhibits growth (e.g., 4x MIC). Include a no-drug control and controls with antibiotics known to inhibit specific pathways.

-

Radiolabeling: a. To each tube, add the respective radiolabeled precursor. b. Incubate the tubes at 37°C with shaking.

-

Sampling and Precipitation: a. At various time points (e.g., 0, 15, 30, and 60 minutes), remove aliquots from each tube. b. Add the aliquots to an equal volume of cold 10% TCA to precipitate the macromolecules. c. Incubate on ice for at least 30 minutes.

-

Filtration and Washing: a. Collect the TCA-precipitated material by vacuum filtration through glass fiber filters. b. Wash the filters with cold 5% TCA and then with ethanol.

-

Quantification: a. Place the dried filters in scintillation vials with scintillation fluid. b. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: a. Plot the incorporated radioactivity (counts per minute) over time for each macromolecule in the presence and absence of the test compound and controls. A significant reduction in the incorporation of a specific precursor indicates inhibition of that synthesis pathway.

In Vitro Protein Synthesis Assay

This cell-free assay directly measures the effect of a compound on ribosomal function.[12][19][20]

Objective: To determine if a compound inhibits protein synthesis in a bacterial cell-free extract.

Materials:

-

S30 cell-free extract from a suitable bacterial strain (e.g., E. coli)

-

Amino acid mixture (including [³⁵S]methionine)

-

Energy source (ATP, GTP)

-

Template DNA or mRNA encoding a reporter protein (e.g., luciferase or GFP)

-

Test compound (omadacycline) and control antibiotics

-

TCA

-

Liquid scintillation counter

Procedure:

-

Reaction Setup: a. In a microcentrifuge tube, combine the S30 extract, amino acid mixture, energy source, and template DNA/mRNA. b. Add the test compound at various concentrations. Include a no-drug control.

-

Incubation: a. Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Measurement of Protein Synthesis: a. Stop the reaction by adding TCA to precipitate the newly synthesized proteins. b. Collect the precipitate on a filter and wash with TCA. c. Measure the incorporated [³⁵S]methionine using a liquid scintillation counter.

-

Data Analysis: a. Calculate the percentage of protein synthesis inhibition at each concentration of the test compound compared to the no-drug control.

Conclusion

Omadacycline represents a significant advancement in the tetracycline class of antibiotics. Its unique structural modifications enable it to effectively overcome the two primary mechanisms of tetracycline resistance: ribosomal protection and efflux. The robust in vitro activity of omadacycline against a wide range of tetracycline-resistant Gram-positive and Gram-negative bacteria, supported by detailed mechanistic studies, underscores its potential as a valuable therapeutic agent in an era of increasing antimicrobial resistance. The experimental protocols provided herein offer a standardized framework for the continued investigation and characterization of this and other novel antimicrobial compounds.

References

- 1. Ribosomal Protection Proteins and Their Mechanism of Tetracycline Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tetracycline resistance mediated by tet efflux pumps in clinical isolates of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Macromolecular Synthesis Assay - Creative Biolabs [creative-biolabs.com]

- 6. journals.asm.org [journals.asm.org]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Novel Aminomethylcycline Omadacycline Has High Specificity for the Primary Tetracycline-Binding Site on the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Protein Synthesis Using A Reconstituted Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. pnas.org [pnas.org]

- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 16. protocols.io [protocols.io]

- 17. Macromolecular synthesis and membrane perturbation assays for mechanisms of action studies of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Macromolecule Biosynthesis Assay and Fluorescence Spectroscopy Methods to Explore Antimicrobial Peptide Mode(s) of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Simple and Rapid Method for Preparing a Cell-Free Bacterial Lysate for Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. promegaconnections.com [promegaconnections.com]

Methodological & Application

Application Notes and Protocols for Omadacycline Hydrochloride In Vitro Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacterial isolates to omadacycline hydrochloride. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and include interpretive criteria recognized by the U.S. Food and Drug Administration (FDA).

Introduction

Omadacycline is an aminomethylcycline antibiotic, a subclass of tetracyclines, designed to overcome common tetracycline resistance mechanisms.[1][2] It is approved for the treatment of community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI).[3] Accurate in vitro susceptibility testing is crucial for guiding clinical therapy and monitoring the emergence of resistance. The following protocols for broth microdilution and disk diffusion are provided to ensure standardized and reliable results.

Quantitative Data Summary

The following tables summarize the FDA-recognized minimum inhibitory concentration (MIC) and disk diffusion breakpoints for omadacycline against various bacterial pathogens.

Table 1: Omadacycline MIC Breakpoints (μg/mL) for ABSSSI and CABP

| Pathogen | Susceptible (S) | Intermediate (I) | Resistant (R) |

| For Acute Bacterial Skin and Skin Structure Infections (ABSSSI) | |||

| Staphylococcus aureus (including MRSA) | ≤ 0.5 | 1 | ≥ 2 |

| Staphylococcus lugdunensis | ≤ 0.12 | 0.25 | ≥ 0.5 |

| Enterococcus faecalis | ≤ 0.25 | 0.5 | ≥ 1 |

| Streptococcus anginosus group | ≤ 0.12 | 0.25 | ≥ 0.5 |

| Streptococcus pyogenes | ≤ 0.12 | 0.25 | ≥ 0.5 |

| Enterobacteriaceae (K. pneumoniae, E. cloacae)¹ | ≤ 4 | 8 | ≥ 16 |

| For Community-Acquired Bacterial Pneumonia (CABP) | |||

| Staphylococcus aureus (MSSA only) | ≤ 0.25 | 0.5 | ≥ 1 |

| Enterobacteriaceae (K. pneumoniae)¹ | ≤ 4 | 8 | ≥ 16 |

¹ Omadacycline is not active in vitro against Morganella spp., Proteus spp., and Providencia spp.[4] (Source: FDA Identified Breakpoints for Omadacycline)[4]

Table 2: Omadacycline Disk Diffusion Breakpoints (Zone Diameter in mm)

| Pathogen | Susceptible (S) | Intermediate (I) | Resistant (R) |

| For Acute Bacterial Skin and Skin Structure Infections (ABSSSI) | |||

| Staphylococcus aureus (including MRSA) | ≥ 21 | 19-20 | ≤ 18 |

| Staphylococcus lugdunensis | ≥ 29 | 26-28 | ≤ 25 |

| Enterococcus faecalis | ≥ 18 | 16-17 | ≤ 15 |

| Streptococcus anginosus group | ≥ 24 | 18-23 | ≤ 17 |

| Streptococcus pyogenes | ≥ 19 | 16-18 | ≤ 15 |

| Enterobacteriaceae (K. pneumoniae, E. cloacae)¹ | ≥ 18 | 16-17 | ≤ 15 |

¹ Omadacycline is not active in vitro against Morganella spp., Proteus spp., and Providencia spp.[4] (Source: FDA Identified Breakpoints for Omadacycline)[4] (Disk content: 30 µg)

Experimental Protocols

The following are detailed protocols for performing omadacycline susceptibility testing. These methods are aligned with CLSI standards.[5][6]

Protocol 1: Broth Microdilution MIC Testing

This method determines the minimum inhibitory concentration (MIC) of omadacycline that prevents visible growth of a bacterium.

Materials:

-

This compound analytical powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial isolates for testing

-

Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of Omadacycline Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 1000 µg/mL. Further dilutions should be made in CAMHB.

-

Preparation of Microtiter Plates:

-

Perform serial two-fold dilutions of omadacycline in CAMHB to achieve final concentrations typically ranging from 0.03 to 32 µg/mL in the microtiter plate wells.[5]

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be 100 µL.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For Streptococcus spp., incubate for 20-24 hours.

-

Reading Results: The MIC is the lowest concentration of omadacycline at which there is no visible growth of the organism.

Special Consideration: For broth dilution tests, it is recommended that the testing medium be fresh (less than 12 hours old).[7]

Protocol 2: Disk Diffusion Susceptibility Testing

This method assesses the susceptibility of a bacterium to omadacycline by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.

Materials:

-

Omadacycline disks (30 µg)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial isolates for testing

-

Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

Inoculation of Agar Plate:

-

Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

-

Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.

-

Allow the plate to dry for 3-5 minutes.

-

-

Application of Disks:

-

Aseptically apply a 30 µg omadacycline disk to the surface of the inoculated agar plate.

-

Gently press the disk down to ensure complete contact with the agar.

-

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air. For Streptococcus spp., incubate for 20-24 hours.

-

Reading Results: Measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter.

Quality Control

Regular testing of quality control (QC) strains is essential to ensure the accuracy and reproducibility of the susceptibility testing methods. The expected MIC values and zone diameters for QC strains should fall within the ranges established by CLSI.

Table 3: Quality Control Ranges for Omadacycline

| QC Strain | Method | Expected Range |

| E. coli ATCC 25922 | Broth Microdilution (MIC in µg/mL) | 1 - 8 |

| Disk Diffusion (Zone Diameter in mm) | 17 - 23 | |

| S. aureus ATCC 29213 | Broth Microdilution (MIC in µg/mL) | 0.06 - 0.5 |

| S. aureus ATCC 25923 | Disk Diffusion (Zone Diameter in mm) | 20 - 26 |

| E. faecalis ATCC 29212 | Broth Microdilution (MIC in µg/mL) | 0.06 - 0.5 |

| H. influenzae ATCC 49247 | Broth Microdilution (MIC in µg/mL) | 0.25 - 2 |

| Disk Diffusion (Zone Diameter in mm) | 16 - 22 | |

| S. pneumoniae ATCC 49619 | Broth Microdilution (MIC in µg/mL) | 0.015 - 0.12 |

| Disk Diffusion (Zone Diameter in mm) | 22 - 28 |

(Note: These ranges are illustrative and should be confirmed with the latest CLSI M100 document.)

Signaling Pathways and Experimental Workflows

Caption: Workflow for In Vitro Susceptibility Testing of Omadacycline.

References

- 1. In Vitro Susceptibility Testing of Omadacycline against Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluating the Efficacy of Eravacycline and Omadacycline against Extensively Drug-Resistant Acinetobacter baumannii Patient Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Omadacycline Oral Dosing and Pharmacokinetics in Community-Acquired Bacterial Pneumonia and Acute Bacterial Skin and Skin Structure Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Omadacycline Injection and Oral Products | FDA [fda.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. 1364. Efficacy of Omadacycline Against Molecularly Characterized Gram-Positive and Gram-Negative Pathogens Causing Infections in the Phase 3 CABP and ABSSSI Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

Application Notes & Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Omadacycline against Methicillin-Resistant Staphylococcus aureus (MRSA)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Omadacycline is a novel aminomethylcycline, a semisynthetic derivative of minocycline, developed to combat a wide range of bacterial pathogens, including those with significant antibiotic resistance.[1] It is approved for treating acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP).[2][3] Omadacycline demonstrates potent activity against Gram-positive bacteria, notably Methicillin-resistant Staphylococcus aureus (MRSA), a leading cause of both hospital-acquired (HA-MRSA) and community-acquired (CA-MRSA) infections.[1] Its efficacy against MRSA strains that are resistant to other antibiotics makes it a critical agent in the current landscape of antimicrobial resistance.

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. Determining the MIC is a fundamental in vitro susceptibility testing method used to confirm the activity of a drug against a specific pathogen, to monitor for the emergence of resistance, and to provide guidance for therapeutic dosing regimens. This document provides detailed protocols for determining the MIC of Omadacycline against MRSA isolates and summarizes key quantitative data from various studies.

Mechanism of Action

Omadacycline functions by inhibiting bacterial protein synthesis.[4][5] It binds with high specificity to the 30S ribosomal subunit, which interferes with the binding of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby preventing the elongation of the peptide chain and halting protein synthesis.[1][4][5] A key advantage of Omadacycline is its ability to overcome common tetracycline resistance mechanisms. It remains active against MRSA strains possessing tetracycline efflux pumps (e.g., encoded by tet(K)) and ribosomal protection proteins (e.g., encoded by tet(M)).[1][4][6]

Quantitative Data: Omadacycline MIC Values against MRSA

The following table summarizes the in vitro activity of Omadacycline against various collections of S. aureus isolates, including MRSA. The MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

| Isolate Category | Number of Isolates | Region/Year | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| S. aureus (All) | 502 | N. America & Europe (2014) | 0.12 | 0.12 | [1] |

| MRSA | ~400 | N. America & Europe (2014) | 0.12 | 0.12 | [1] |

| HA-MRSA | ~200 | N. America & Europe (2014) | 0.12 | 0.12 | [1] |

| CA-MRSA | ~200 | N. America & Europe (2014) | 0.12 | 0.12 | [1] |

| S. aureus (All) | 7,740 | Global (2010) | 0.12 | 0.25 | [1] |

| MRSA | N/A | Global (2010) | N/A | 0.25 | [1] |

| MRSA | 97 | China (2014-2017) | 0.12 | 0.25 | [7] |

| MRSA | 299 | China, Hong Kong, Taiwan | 0.12 | 0.5 | [8] |

| MRSA (Tetracycline-Resistant) | 317 | China, Hong Kong, Taiwan | 0.12 | 0.5 | [8] |

| MRSA (6 strains) | 6 | USA | Range: 0.25-0.5 | N/A | [9][10] |

Experimental Protocol: Broth Microdilution MIC Determination

This protocol is based on the standardized broth microdilution (BMD) method outlined by the Clinical and Laboratory Standards Institute (CLSI), which is the reference method for quantitative antimicrobial susceptibility testing.[3][11]

Materials and Reagents

-

Omadacycline analytical powder

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well U-bottom microtiter plates

-

MRSA clinical isolates

-

Quality Control (QC) strain: S. aureus ATCC 29213

-

Sterile saline (0.85% NaCl) or 1X Phosphate Buffered Saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or turbidimeter

-

Multichannel pipette

-

Incubator (35°C ± 2°C, ambient air)

Preparation of Omadacycline Stock Solution

-

Prepare a stock solution of Omadacycline at a high concentration (e.g., 1280 µg/mL) in a suitable solvent as specified by the manufacturer.

-

Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

-

Prepare intermediate solutions by diluting the stock in sterile CAMHB to create the desired range for serial dilutions (e.g., 0.03 to 32 µg/mL).[3]

Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the MRSA isolate.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of preparation, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution to get to 10⁶ CFU/mL, followed by delivering 50 µL into a well containing 50 µL of antibiotic solution.

Plate Preparation and Inoculation

-

Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.

-

Add 50 µL of the appropriate Omadacycline working solution to the first well of a row and perform 2-fold serial dilutions across the plate, typically across 10-11 wells. Do not add the drug to the last well, which will serve as the positive (growth) control.

-

A well with only sterile CAMHB should be included as a negative (sterility) control.

-

Using a multichannel pipette, inoculate each well (except the negative control) with 50 µL of the final diluted bacterial suspension. The final volume in each well will be 100 µL.

Incubation

-

Cover the plates to prevent evaporation.

-

Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

Reading and Interpreting Results

-

Following incubation, examine the plates visually from the bottom using a reading mirror or an automated plate reader.

-

The MIC is the lowest concentration of Omadacycline at which there is no visible growth (i.e., no turbidity or pellet) in the well.

-

The growth control well must show distinct turbidity. The sterility control well must remain clear.

-

The MIC for the QC strain (S. aureus ATCC 29213) must fall within its established acceptable range to validate the results of the clinical isolates.

Visualized Workflow

The following diagram outlines the key steps in the broth microdilution protocol for determining the MIC of Omadacycline against MRSA.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Omadacycline exhibits anti-inflammatory properties and improves survival in a murine model of post-influenza MRSA pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Antimicrobial activity of omadacycline in vitro against bacteria isolated from 2014 to 2017 in China, a multi-center study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Activity of Omadacycline Tested against Clinical Bacterial Isolates from Hospitals in Mainland China, Hong Kong, and Taiwan: Results from the SENTRY Antimicrobial Surveillance Program (2013 to 2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vivo Pharmacodynamics of Omadacycline against Staphylococcus aureus in the Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vivo Pharmacodynamic Evaluation of Omadacycline against Staphylococcus aureus in the Neutropenic Mouse Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jmilabs.com [jmilabs.com]

Omadacycline Hydrochloride in a Neutropenic Mouse Pneumonia Model: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals